5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
The compound 5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one belongs to the pyrazolo[4,3-c]pyridin-3-one class, characterized by a fused bicyclic core of pyrazole and pyridinone rings. Key structural features include:
- Position 5: A 2-methoxyethyl group (–CH₂CH₂OCH₃), enhancing hydrophilicity.
- Position 2: A phenyl substituent, contributing to aromatic interactions.
- Position 7: A pyrrolidine-1-carbonyl moiety (–CO–C₄H₇N), influencing steric and electronic properties.
Properties
IUPAC Name |
5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-27-12-11-22-13-16(19(25)23-9-5-6-10-23)18-17(14-22)20(26)24(21-18)15-7-3-2-4-8-15/h2-4,7-8,13-14H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYMOQCKDBPADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo framework, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have indicated that compounds similar to 5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exhibit significant antiviral properties. For instance, research on related pyrazolo compounds has shown effectiveness against various coronaviruses, including SARS-CoV-2. The mechanism involves inhibition of the CSNK2 kinase, which plays a crucial role in viral replication processes .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Pyrazolo derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. In vitro studies demonstrated that related compounds could effectively inhibit cellular proliferation in cancer cell lines such as HeLa and HCT116, with IC50 values indicating potent activity .
The biological activity of 5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is primarily attributed to its ability to interact with specific molecular targets:
- CSNK2 Inhibition : The compound binds to the ATP-binding site of CSNK2, leading to decreased phosphorylation of target proteins involved in viral replication and tumor growth.
- Cell Cycle Arrest : By inhibiting CDKs, the compound induces cell cycle arrest in cancer cells, preventing their proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of similar pyrazolo compounds:
- Study on Antiviral Activity : A study demonstrated that a related pyrazolo compound showed a significant reduction in viral load in infected cell cultures, indicating its potential as an antiviral agent against β-coronaviruses .
- Anticancer Efficacy : Another investigation reported that pyrazolo derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | CSNK2 Inhibition | 0.36 | |
| Compound B | CDK9 Inhibition | 1.8 | |
| Compound C | Antiviral (SARS-CoV-2) | N/A |
Table 2: Structure-Activity Relationship (SAR)
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 7 | Pyrrolidine | Increased potency |
| 3 | Methoxyethyl | Enhanced solubility |
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridin-3-one Derivatives
The closest structural analog is 5-ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one (). Key differences and implications are summarized below:
Structural Implications :
Pyrazolo[4,3-d]pyrimidin-7-one Derivatives
Compounds such as 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one () and 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one () share functional similarities but differ in core structure.
Functional Implications :
- The pyrazolo[4,3-d]pyrimidinone core in and compounds is associated with phosphodiesterase (PDE) inhibition, suggesting the target compound may share similar mechanisms if the core permits .
Comparison with Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Compounds like 5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) () and 5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK72) () feature a distinct pyrimidinone core but share phenyl substituents.
Research Findings :
- The bis(trifluoromethyl)phenyl group in MK72 increases lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s methoxyethyl group .
- The absence of a fused pyridinone ring in MK66/MK72 limits direct structural comparison but highlights the role of substituents in modulating bioactivity.
Data Tables
Table 1: Structural Analogs with Pyrazolo[4,3-c]pyridin-3-one Core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
